N'-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-2-phenylacetohydrazide
Description
N’-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-2-phenylacetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound features a benzodioxole moiety, which is known for its presence in various biologically active molecules
Properties
IUPAC Name |
N-[(E)-[(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]amino]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-14(20-21-19(22)12-15-5-3-2-4-6-15)7-8-16-9-10-17-18(11-16)24-13-23-17/h2-11H,12-13H2,1H3,(H,21,22)/b8-7+,20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPJNEZUSFANFX-BSNOEWQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC=C1)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC=C1)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-2-phenylacetohydrazide typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction, which is a base-catalyzed reaction between an aldehyde and a ketone. In this case, the reaction involves piperonal (1,3-benzodioxole-5-carbaldehyde) and a suitable hydrazide precursor under basic conditions, such as potassium hydroxide in ethanol . The reaction is often carried out under ultrasonic irradiation to enhance the yield and reaction rate .
Chemical Reactions Analysis
N’-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Scientific Research Applications
N’-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-2-phenylacetohydrazide has several applications in scientific research:
Medicinal Chemistry: Due to its structural features, this compound is investigated for its potential as an anticancer agent.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N’-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-2-phenylacetohydrazide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, such as cell division in cancer cells, thereby exerting its anticancer effects .
Comparison with Similar Compounds
N’-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-2-phenylacetohydrazide can be compared with other compounds containing the benzodioxole moiety, such as:
Piperonal: A precursor in the synthesis of the target compound, known for its use in fragrance and flavor industries.
Safrole: Another benzodioxole derivative, used in the synthesis of various pharmaceuticals and as a precursor for MDMA (ecstasy).
Methylenedioxyphenyl derivatives: These compounds share the benzodioxole ring and are studied for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties.
N’-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-2-phenylacetohydrazide stands out due to its unique hydrazide linkage, which imparts distinct chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
